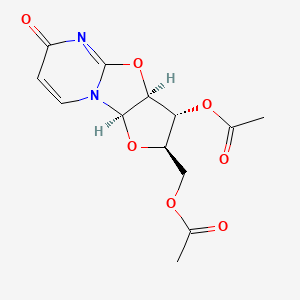

3',5'-diacetyl-O^2^,2-cyclouridine

Description

Overview of O²,2'-Cyclouridine as a Key Structural Motif

O²,2'-Cyclouridine is a pivotal compound within the family of cyclonucleosides. Its defining feature is the ether linkage between the C2' carbon of the ribose sugar and the O² oxygen of the uracil (B121893) base. This intramolecular cyclization results in a rigid bicyclic structure that locks the conformation of the nucleoside. nih.gov This conformational rigidity is a key attribute, as it allows researchers to study the influence of specific sugar puckers and glycosidic bond orientations on nucleic acid structure and protein-nucleic acid interactions. The synthesis and study of O²,2'-cyclouridine and its derivatives have provided valuable insights into the enzymatic mechanisms of nucleases and polymerases. nih.gov

Table 1: Physicochemical Properties of O²,2'-Cyclouridine

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₅ |

| Molecular Weight | 226.19 g/mol |

| Melting Point | 248-251 °C |

| Optical Activity [α]19/D | -21° (c = 4 in H₂O) |

| CAS Number | 3736-77-4 |

| Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com |

Defining the Academic Research Scope for 3',5'-Diacetyl-O²,2'-cyclouridine

The academic interest in 3',5'-diacetyl-O²,2'-cyclouridine stems from its utility as a synthetic intermediate and a protected form of O²,2'-cyclouridine. The acetyl groups at the 3' and 5' positions of the ribose sugar serve as protecting groups, which are crucial in the multi-step synthesis of more complex molecules, such as oligonucleotides containing a cyclouridine residue. By masking the reactive hydroxyl groups, chemists can perform specific chemical transformations on other parts of the molecule without unintended side reactions. The subsequent removal of these acetyl groups can be achieved under specific conditions to unveil the parent O²,2'-cyclouridine at a desired stage in a synthetic pathway. Research in this area often focuses on optimizing the synthesis of 3',5'-diacetyl-O²,2'-cyclouridine and exploring its reactivity in various chemical transformations.

Interdisciplinary Relevance in Chemical Biology and Organic Synthesis

The study of 3',5'-diacetyl-O²,2'-cyclouridine and related cyclonucleosides sits (B43327) at the crossroads of chemical biology and organic synthesis. In organic synthesis, the challenge lies in the stereoselective construction of the constrained bicyclic system and the strategic use of protecting groups. nih.gov The methodologies developed for the synthesis of these compounds can often be applied to the creation of other complex, biologically active molecules. nih.gov

From a chemical biology perspective, oligonucleotides incorporating O²,2'-cyclouridine, which can be synthesized using precursors like 3',5'-diacetyl-O²,2'-cyclouridine, are powerful tools. They can be used to probe the structural requirements of enzyme active sites, investigate the dynamics of DNA and RNA hybridization, and explore the intricate recognition patterns between nucleic acids and proteins. researchgate.net The rigid nature of the cyclouridine moiety can impart unique properties to nucleic acid duplexes, influencing their thermal stability and resistance to nuclease degradation, which are important considerations in the design of antisense oligonucleotides and other nucleic acid-based therapeutics. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

[(2R,4R,5R,6S)-5-acetyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7/c1-6(16)19-5-8-10(20-7(2)17)11-12(21-8)15-4-3-9(18)14-13(15)22-11/h3-4,8,10-12H,5H2,1-2H3/t8-,10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUJTCUYAOPZNY-KXGXSXBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C2C(O1)N3C=CC(=O)N=C3O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H](O1)N3C=CC(=O)N=C3O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 ,5 Diacetyl O^2^,2 Cyclouridine

Synthesis of O²,2-Cyclouridine Precursors

The foundational step in synthesizing 3',5'-diacetyl-O²,2-cyclouridine is the construction of its core precursor, O²,2-cyclouridine. This process involves forming an ether linkage between the C2 oxygen of the uracil (B121893) base and the C2' carbon of the ribose sugar, resulting in a rigid bicyclic structure.

The creation of the O²,2-anhydro bridge is a critical transformation that locks the conformation of the nucleoside. Various synthetic routes have been developed to achieve this cyclization efficiently.

One common approach begins with uridine (B1682114), which is first treated to activate the 2'-hydroxyl group. A classic method involves the use of diphenyl carbonate in the presence of a base like sodium bicarbonate. This reaction proceeds through the formation of a 2,2'-anhydronucleoside, also known as O²,2-cyclouridine. cdnsciencepub.com Another strategy employs reagents like diethylaminosulfur trifluoride (DAST), which can facilitate the cyclization of appropriately configured nucleoside precursors. nih.gov The intramolecular displacement of a suitable leaving group at the 2'-position by the 2-oxo group of the pyrimidine (B1678525) base is the key step in these syntheses.

The table below summarizes representative pathways to the O²,2-cyclouridine core.

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 5'-O-Trityluridine | Diphenyl carbonate, Sodium bicarbonate | This method involves the activation of the sugar ring, leading to an intramolecular cyclization to form the anhydro bridge. | cdnsciencepub.com |

| Pyrimidine L-threonucleoside phosphonate (B1237965) ester | Diethylaminosulfur trifluoride (DAST) | DAST serves as a cyclization agent, effectively forming the 2,2′-O-cyclo structure from the corresponding nucleoside phosphonate ester. | nih.gov |

The formation of the O²,2-anhydro linkage has significant stereochemical implications. The reaction forces the ribose sugar into a fixed conformation and dictates the stereochemistry of the resulting nucleoside. The cyclization typically proceeds with an inversion of configuration at the C2' center. This stereochemical control is crucial as the biological activity of nucleoside analogues is often highly dependent on their three-dimensional structure. The rigidified conformation of O²,2-cyclouridine is a direct result of the stereospecificity of the cyclization reaction, which locks the glycosidic bond in a high-energy syn-like conformation.

Regioselective Acetylation at the 3' and 5' Hydroxyl Positions

With the O²,2-cyclouridine core in hand, the next step is the selective acetylation of the primary (5') and secondary (3') hydroxyl groups of the sugar moiety. This transformation yields the target compound, 3',5'-diacetyl-O²,2-cyclouridine, and sets the stage for further modifications.

The diacetylation of O²,2-cyclouridine is typically achieved using standard acetylating agents. A common and effective method involves treating the cyclouridine precursor with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct. The reaction is generally carried out at room temperature or with gentle heating to ensure complete diacetylation at both the 3' and 5' positions. The primary 5'-hydroxyl group is generally more reactive than the secondary 3'-hydroxyl group, but under forcing conditions, diacetylation can be driven to completion. rsc.org

The table below outlines typical conditions for this transformation.

| Reagent | Catalyst/Solvent | Typical Conditions | Purpose |

|---|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Pyridine | Stirring at 0°C to room temperature | Serves as the acetyl group donor for esterification of the hydroxyl groups. |

| Pyridine | - | Used in excess | Acts as a nucleophilic catalyst and an acid scavenger. |

In nucleoside chemistry, protecting groups are essential tools for achieving regioselectivity and preventing unwanted side reactions. umich.eduumich.edu While the diacetylation of O²,2-cyclouridine can be performed directly, more complex syntheses involving this intermediate often rely on sophisticated protecting group strategies to ensure high yields and purity. umich.edu

Post-Synthetic Modifications and Functionalization of 3',5'-Diacetyl-O²,2-cyclouridine

3',5'-diacetyl-O²,2-cyclouridine is not merely a final product but a versatile intermediate for synthesizing a wide array of nucleoside analogues. The strained anhydro bridge is the key to its reactivity.

The O²,2-anhydro bond can be nucleophilically opened to introduce various substituents at the 2'-position of the sugar ring. nih.gov For example, treatment with appropriate nucleophiles can lead to the formation of 2'-substituted arabinonucleosides, which are a class of compounds with significant therapeutic interest. cdnsciencepub.com Furthermore, the pyrimidine ring itself can be modified. Reaction with ammonia (B1221849) can convert the uridine moiety into isocytidine, a valuable analogue for studying nucleic acid structure and function. ias.ac.in The acetyl protecting groups at the 3' and 5' positions can be readily removed under basic conditions (e.g., with methanolic ammonia) to unmask the hydroxyl groups for further functionalization or to yield the final target nucleoside. nih.gov These post-synthetic modifications highlight the strategic importance of 3',5'-diacetyl-O²,2-cyclouridine as a gateway to diverse and potentially bioactive molecules.

Transformations of the Uracil Base Moiety

While direct transformations on the pre-formed 3',5'-diacetyl-O²,2-cyclouridine are not extensively detailed in the provided results, the synthesis of related uridine derivatives often involves modifications of the uracil base at various stages. For instance, the synthesis of 5-fluorouridine (B13573) derivatives starts with a modified base. prepchem.commdpi.com The synthesis of 2'-deoxyuridine (B118206) modified with a 3,5-difluoro-4-methoxybenzylidene imidazolinone derivative highlights a strategy where a complex moiety is conjugated to the uracil base for specific applications like fluorescence-based detection of mRNA. nih.gov

Elaboration at the Anhydro Linkage for Further Analogs

The O²,2'-anhydro bridge in cyclouridine derivatives is a key structural feature that locks the conformation of the nucleoside. This rigidity can be exploited or relieved to create a variety of analogs. The thermolysis of a related O²,3'-cyclouridine derivative has been shown to yield the more stable O²,2'-cyclouridine isomer. nih.gov This stability is a driving force in such rearrangements. The anhydro linkage can be opened by nucleophilic attack. For example, treatment of a 2,2'-anhydrocyclouridine derivative with lithium azide (B81097) leads to the opening of the anhydro ring and the formation of a 2'-azido-2'-deoxyuridine (B559683) derivative. nih.gov Base-promoted hydrolysis of an O²,2'-cyclonucleoside provides stereodefined access to arabinofuranosyl)uracil derivatives. nih.gov

Formation of Oligonucleotide Building Blocks (e.g., Phosphoramidites)

The incorporation of modified nucleosides like 3',5'-diacetyl-O²,2-cyclouridine into oligonucleotides requires their conversion into phosphoramidite (B1245037) building blocks. This is a standard procedure in solid-phase oligonucleotide synthesis. sigmaaldrich.com The general process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and then reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This creates the reactive phosphoramidite moiety necessary for coupling during automated DNA/RNA synthesis. sigmaaldrich.comnih.gov Although a direct synthesis of the 3',5'-diacetyl-O²,2-cyclouridine phosphoramidite is not explicitly described, the established methodologies for other modified nucleosides, such as 2'-O-methyl-3'-thioguanosine and 5'-thio-3'-O-ribonucleosides, provide a clear blueprint for this transformation. nih.govnih.gov

Synthetic Approaches to Related Cyclonucleoside Diacetyl Derivatives (e.g., 3',5'-diacetyl-2'-deoxy-2'-fluorouridine)

The synthesis of related diacetyl derivatives often involves multi-step procedures starting from appropriately modified nucleosides. For instance, the synthesis of N², O³', O⁵'-triacetyl-2'-deoxy-2'-fluoroguanosine was achieved by reacting a protected 2-amino-6-chloropurine (B14584) arabinoside with diethylaminosulfur trifluoride (DAST), followed by treatment with sodium acetate (B1210297) in a mixture of acetic anhydride and acetic acid. nih.gov A general strategy for introducing a 2'-fluoro substituent involves the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410). mdpi.com The synthesis of 2'-deoxy-3',5'-di-O-acetyl-3-(2,3-dimethoxybenzoyl)-5-fluorouridine was accomplished by reacting 2'-deoxy-5-fluorouridine with 2,3-dimethoxybenzoyl chloride, followed by acetylation. prepchem.com A common method for obtaining diacetylated cyclouridines involves refluxing a protected uridine, such as 2',3'-O-(methoxymethylene)uridine, in acetic anhydride, which yields 2,2'-anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil. nih.gov

Analytical Techniques for Purity Assessment and Structural Confirmation in Research Contexts

A suite of analytical techniques is essential for confirming the purity and elucidating the structure of synthetic nucleoside derivatives like 3',5'-diacetyl-O²,2-cyclouridine.

| Analytical Technique | Application in Nucleoside Characterization |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the synthesized compound and to separate it from starting materials and byproducts. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the expected elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for determining the detailed structure, including the stereochemistry of the sugar moiety and the position of the acetyl groups. nih.gov |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the conformation of the furanose ring and the anhydro linkage. nih.gov |

| Infrared (IR) Spectroscopy | Used to identify characteristic functional groups, such as the carbonyl groups of the acetyl esters and the uracil base. |

| Ultraviolet (UV) Spectroscopy | Helps in the characterization of the chromophoric uracil base. nih.gov |

| Thin-Layer Chromatography (TLC) | A rapid method for monitoring the progress of reactions and for preliminary purity assessment. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 ,5 Diacetyl O^2^,2 Cyclouridine

Hydrolysis of the Acetyl Protecting Groups

The acetyl groups at the 3' and 5' positions of the ribose sugar are susceptible to hydrolysis under various conditions, leading to the regeneration of the parent nucleoside. The study of these deacetylation reactions is crucial for the strategic use of 3',5'-diacetyl-O²,2-cyclouridine in synthetic schemes.

Conditions for Deacetylation and Kinetic Studies

The deacetylation of 3',5'-diacetyl-O²,2-cyclouridine can be achieved under both chemical and enzymatic conditions. Chemical hydrolysis is typically performed in acidic or basic media. While specific kinetic studies on 3',5'-diacetyl-O²,2-cyclouridine are not extensively documented in publicly available literature, the kinetics of acetyl group hydrolysis in analogous nucleoside systems have been investigated. For instance, studies on other acetylated nucleosides have shown that the rate of hydrolysis is dependent on pH, with the reaction proceeding via pseudo-first-order kinetics. nih.gov The rate of hydrolysis is generally faster under basic conditions compared to acidic or neutral conditions. nih.gov

Enzymatic deacetylation offers a milder and more regioselective alternative. A variety of enzymes, including lipases and esterases, have been shown to be effective in the deacetylation of nucleosides. nih.gov The choice of enzyme and reaction conditions, such as the solvent system (hydrolysis vs. alcoholysis), can influence the degree and position of deacetylation. nih.gov For example, in the deacetylation of 2',3',5'-tri-O-acetyl-1-β-D-arabinofuranosyluracil, different selectivities were observed when using Candida antarctica lipase (B570770) B (CALB) in a phosphate (B84403) buffer versus isopropanol. nih.gov

Table 1: Enzymatic Deacetylation of Acetylated Arabinonucleosides

| Substrate | Enzyme | Reaction Medium | Major Product |

| 2',3',5'-tri-O-acetyl-1-β-D-arabinofuranosyluracil | CALB | Phosphate Buffer | 2',3'-di-O-acetylated arabinonucleoside |

| 2',3',5'-tri-O-acetyl-1-β-D-arabinofuranosyluracil | CALB | Isopropanol | 2'-O-acetylated arabinonucleoside |

| 2',3',5'-tri-O-acetyl-9-β-D-arabinofuranosyladenine | CALB | Isopropanol | 2'-O-acetylated arabinonucleoside |

Data sourced from a review on regioselective deacetylation in nucleosides. nih.gov

Regeneration of Parent O²,2-Cyclouridine

The complete hydrolysis of the 3'- and 5'-acetyl groups of 3',5'-diacetyl-O²,2-cyclouridine regenerates the parent nucleoside, O²,2-cyclouridine. This process is a standard deprotection step in nucleoside chemistry. The regeneration is typically achieved by treating the acetylated compound with a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia (B1221849). The resulting O²,2-cyclouridine is a stable crystalline compound. nih.gov The successful regeneration of the parent nucleoside is essential for synthetic pathways where the acetyl groups are used as temporary protecting groups to prevent unwanted side reactions at the hydroxyl functions of the sugar moiety.

Reactions Involving the O²,2-Cyclic Bridge

The O²,2-anhydro linkage is a key structural feature of 3',5'-diacetyl-O²,2-cyclouridine, conferring a rigid conformation to the molecule. This strained ether linkage is susceptible to cleavage under specific reaction conditions, leading to the formation of various nucleoside analogs.

Cleavage Reactions of the Anhydro Linkage (e.g., Hydrogen Fluoride (B91410)/Pyridine)

The cleavage of the O²,2-anhydro bridge can be accomplished using various reagents, with hydrogen fluoride in pyridine (B92270) (Olah's reagent) being a notable example. While direct studies on 3',5'-diacetyl-O²,2-cyclouridine are limited, the reaction of HF/pyridine with analogous cyclic structures, such as aziridines, provides insight into the potential reactivity. rsc.org In these cases, the reagent facilitates the ring-opening by protonating the heteroatom, followed by nucleophilic attack of the fluoride ion. rsc.org A similar mechanism can be postulated for the cleavage of the O²,2-anhydro linkage in cyclouridine derivatives, where the ether oxygen would be protonated, activating the C2' carbon for nucleophilic attack.

Ring-Opening Mechanisms and Products (e.g., Formation of Arabinonucleosides)

The ring-opening of the O²,2-anhydro bridge is a pivotal reaction for the synthesis of nucleoside analogs with altered sugar conformations, particularly arabinonucleosides. The mechanism involves the cleavage of the C2'-O² bond. For instance, treatment of a related compound, 2,2'-anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil, which was synthesized from 2',3'-O-(methoxymethylene)uridine in acetic anhydride (B1165640), results in a molecule with a distinct C4'-endo furanosyl conformation. nih.gov The cleavage of the anhydro bridge in 3',5'-diacetyl-O²,2-cyclouridine with a nucleophile would lead to the formation of a 2'-substituted uridine (B1682114) derivative. If the nucleophilic attack occurs with inversion of configuration at the C2' position, an arabinofuranosyluracil (B3032727) derivative would be formed. This transformation is significant as arabinonucleosides, such as vidarabine, are known for their antiviral properties. nih.gov

Influence of Reaction Conditions on Product Distribution

The distribution of products from the ring-opening reaction of the O²,2-anhydro linkage is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The choice of nucleophile will directly determine the substituent introduced at the 2'-position. The stereochemical outcome of the reaction, whether it proceeds with retention or inversion of configuration at C2', can be influenced by the reaction mechanism (S_N_1 vs. S_N_2) and the participation of neighboring groups.

For example, in similar ring-opening reactions of other cyclic compounds, the regioselectivity and stereospecificity are sensitive to the reaction conditions. rsc.org In the case of 3',5'-diacetyl-O²,2-cyclouridine, the presence of the acetyl groups can also influence the reaction by altering the solubility and electronic properties of the molecule. A careful selection of reaction parameters is therefore crucial to control the outcome of the ring-opening reaction and to selectively synthesize the desired nucleoside analog.

Intermolecular and Intramolecular Reactivity Studies

The reactivity of 3',5'-diacetyl-O^2^,2-cyclouridine is characterized by its reactions with various nucleophiles, leading to the opening of the anhydro ring. These reactions are typically intermolecular in nature, resulting in the formation of arabinofuranosyl or xylofuranosyl nucleoside derivatives. Intramolecular rearrangements are less common but can be induced under specific conditions.

The nucleophilic opening of the related compound, 2,2'-anhydrouridine (B559692), provides a foundational understanding of the reactivity of its diacetylated counterpart. The reaction with nucleophiles can proceed via two main pathways, attacking either the C2 position of the uracil (B121893) base or the C2' position of the sugar. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

For instance, treatment of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil with sodium ethanethiolate or the sodium salt of benzyl (B1604629) mercaptan in the presence of an excess of the corresponding thiol leads to the formation of 2'-thio-substituted uridine derivatives. rsc.org This indicates a nucleophilic attack at the C2' position. Conversely, when the anhydronucleoside is first treated with a strong base like sodium hydride followed by a limited amount of the thiol, the reaction can yield 3'-thio-substituted derivatives, suggesting a more complex reaction pathway likely involving intramolecular migration. rsc.org

The presence of the 3',5'-diacetyl groups in this compound is expected to influence the reactivity of the anhydro ring. While primarily acting as protecting groups, they can also exert electronic effects on the sugar ring, potentially modulating the susceptibility of the C2' position to nucleophilic attack.

Under certain conditions, intramolecular cyclization can occur. For example, treatment of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil with an excess of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) results in the formation of a 3',5'-anhydronucleoside. rsc.org This demonstrates the potential for intramolecular reactions, although such transformations for the 3',5'-diacetylated derivative have not been extensively reported.

A summary of representative reactions of the parent compound, 2,2'-anhydrouridine, which inform the expected reactivity of its diacetylated form, is presented below.

| Reagent(s) | Position of Nucleophilic Attack | Product Type | Reference |

| Sodium ethanethiolate / Ethanethiol | C2' | 2'-S-Ethyl-2'-thiouridine | rsc.org |

| Sodium benzoylmercaptide / Benzyl mercaptan | C2' | 2'-S-Benzyl-2'-thiouridine | rsc.org |

| Sodium hydride / Ethanethiol (deficiency) | C3' (via rearrangement) | 3'-S-Ethyl derivative | rsc.org |

| Potassium tert-butoxide / DMSO | C3' and C5' | 3',5'-Anhydronucleoside | rsc.org |

| Sodium hydride / DMSO | C2' and C3' | 2',3'-Anhydrouridine | rsc.org |

Mechanistic Characterization of Derivatization Reactions

The derivatization of this compound and related 2,2'-anhydronucleosides proceeds through mechanisms involving nucleophilic substitution at the strained anhydro bridge. The opening of this bridge is the key step in the formation of various modified nucleosides.

The reaction of 2,2'-anhydrouridines with nucleophiles is a versatile method for the synthesis of arabinonucleosides. The nucleophilic attack at the C2 position of the pyrimidine (B1678525) ring leads to the cleavage of the C2-O bond and the formation of a 2-substituted uridine derivative. Alternatively, attack at the C2' position of the sugar moiety results in the formation of arabinofuranosyl derivatives with the nucleophile attached at C2'.

The mechanism of these reactions is generally considered to be an SN2-type process. The strained nature of the five-membered anhydro ring makes the electrophilic centers (C2 and C2') susceptible to attack by a wide range of nucleophiles. The choice of nucleophile and reaction conditions dictates the regiochemical outcome of the reaction.

For example, the reaction of 2,2'-anhydrouridine with amines, thiols, and halides has been shown to yield the corresponding 2-substituted arabinouridine derivatives. The nucleophilic opening of 2,2'-anhydrouridine is a key synthetic strategy for producing various nucleoside analogues. biosynth.com This approach allows for the introduction of diverse functionalities at the 2-position of the pyrimidine ring.

The hydrolysis of the anhydro bridge can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the N3 or O4 of the uracil ring, followed by nucleophilic attack of water at the C2 position. Basic hydrolysis, on the other hand, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion at the C2 or C2' position. The 3',5'-diacetyl groups are generally stable to mild acidic or basic conditions used for the cleavage of the anhydro ring, but can be removed with stronger reagents.

The isomerization of 2',3'-anhydrouridine back to the 2,2'-anhydronucleoside when heated or treated with a base like triethylamine (B128534) suggests a dynamic equilibrium between these anhydro forms, highlighting the intricate intramolecular reactivity of these systems. rsc.org

Applications in Advanced Nucleic Acid Research and Chemical Biology Tool Development

Role as a Synthetic Intermediate for Modified Oligonucleotides

The quest for oligonucleotides with improved stability, hybridization affinity, and specific functionalities has driven the exploration of various chemical modifications. 3',5'-diacetyl-O²,2-cyclouridine serves as a key starting material in the synthesis of oligonucleotides with tailored properties.

A significant hurdle in the in vivo application of oligonucleotides is their rapid degradation by nucleases. The inherent instability of the natural phosphodiester backbone has led to the development of numerous modifications to enhance nuclease resistance. The incorporation of acyclic thymidine and cytidine analogs, for instance, has been shown to improve resistance to 3'-exonucleases nih.gov. While direct studies detailing the use of 3',5'-diacetyl-O²,2-cyclouridine for this specific purpose are not prevalent, its role as a precursor for various sugar-modified nucleosides is critical. Modifications at the 2'-position of the sugar moiety, which can be accessed via intermediates like cyclouridines, are well-established to confer nuclease stability nih.gov. The constrained sugar conformation in these modified oligonucleotides sterically hinders the approach of nuclease enzymes, thereby prolonging the half-life of the oligonucleotide in a biological environment.

| Modification Strategy | Resulting Nuclease Resistance | Reference |

| Acyclic Nucleoside Analogs | Improved resistance to 3'-exonucleases | nih.gov |

| 2'-Sugar Modifications | Enhanced stability against various nucleases | nih.gov |

| Phosphorothioate Backbone | Increased resistance to nuclease degradation | nih.govmdpi.com |

The ability of an oligonucleotide to bind to its complementary target sequence with high affinity and specificity is paramount for its function. Chemical modifications can significantly influence the hybridization properties and thermodynamics of duplex formation. The introduction of conformationally constrained nucleoside phosphonates, for example, has been shown to increase the melting temperature (Tm) of duplexes, indicating enhanced stability mdpi.com. The rigid structure of 3',5'-diacetyl-O²,2-cyclouridine, when used as a precursor, can lead to modified nucleosides that pre-organize the oligonucleotide backbone into a conformation favorable for hybridization. This pre-organization reduces the entropic penalty of duplex formation, leading to a more stable interaction with the target strand.

Table of Thermodynamic Parameters for Modified Oligonucleotides:

| Modification | Change in Melting Temperature (ΔTm) per modification |

|---|

Data sourced from studies on conformationally constrained phosphonate (B1237965) internucleotide linkages mdpi.com.

3',5'-diacetyl-O²,2-cyclouridine is a valuable intermediate in the synthesis of nucleosides with specific modifications at the 2'-position, most notably the introduction of a fluorine atom. The synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides, potent antiviral and anticancer agents, often proceeds through intermediates derived from cyclouridines. The cleavage of the anhydro bridge in 3',5'-diacetyl-O²,2-cyclouridine with appropriate reagents can lead to the stereospecific introduction of a 2'-fluoro group in the arabino configuration epo.orgmdpi.comnih.gov. 2'-fluoro modifications are known to enhance both nuclease resistance and binding affinity to RNA targets, making them highly desirable for therapeutic antisense oligonucleotides and siRNAs nih.gov.

The general synthetic route involves the protection of the 3' and 5' hydroxyl groups with acetyl groups, followed by the formation of the O²,2'-anhydro linkage. This intermediate is then opened with a fluoride (B91410) source to yield the 2'-fluoro-arabinofuranosyl nucleoside. Subsequent deprotection of the acetyl groups provides the final modified nucleoside.

Development of Nucleoside Analogs as Probes for Biochemical Pathways

Understanding the intricate mechanisms of enzymes that act on nucleic acids, such as nucleases and polymerases, is fundamental to molecular biology and drug development. Nucleoside analogs derived from precursors like 3',5'-diacetyl-O²,2-cyclouridine can serve as powerful probes to dissect these biochemical pathways.

Modified nucleosides can be incorporated into DNA or RNA substrates to study the kinetics and mechanisms of nucleases and polymerases. For example, the 3'–5'–exonuclease activity of AP endonucleases has been investigated using model DNA substrates mdpi.com. By incorporating a modified nucleotide derived from a cyclouridine intermediate, researchers can probe the recognition and cleavage specificities of these enzymes. Similarly, studying the fidelity of DNA polymerases often involves the use of substrates containing modified bases or sugars to understand how the enzyme discriminates between correct and incorrect nucleotides nih.gov. The unique structural constraints of nucleosides derived from 3',5'-diacetyl-O²,2-cyclouridine can provide valuable insights into the active site interactions and conformational changes that occur during catalysis.

The three-dimensional structure of nucleic acids is intimately linked to their biological function. Nucleoside analogs can be used as probes to study these structures and their dynamics. Fluorinated nucleosides, which can be synthesized from 3',5'-diacetyl-O²,2-cyclouridine, are particularly useful as ¹⁹F NMR probes for studying nucleic acid conformation due to the sensitivity of the fluorine nucleus to its local electronic environment mdpi.com. By strategically placing a fluorinated nucleoside within an oligonucleotide, it is possible to monitor conformational changes upon binding to proteins or other molecules. Furthermore, the development of crosslinker-modified nucleic acid probes allows for the covalent trapping of interactions, providing a powerful tool for identifying and characterizing nucleic acid binding partners mdpi.com.

Contributions to Antisense and Gene Silencing Research Methodologies

The unique conformational rigidity of the furanose ring in 3',5'-diacetyl-O²,2'-cyclouridine and its parent compound, O²,2'-cyclouridine, makes it a valuable building block in the development of modified oligonucleotides for antisense and gene silencing applications. These methodologies aim to inhibit gene expression by targeting specific mRNA sequences. The incorporation of modified nucleosides is crucial for enhancing the therapeutic potential of oligonucleotides by improving properties such as nuclease resistance, binding affinity, and specificity.

The design of effective antisense oligonucleotides hinges on their ability to recognize and bind with high affinity and specificity to the target nucleic acid sequence. The incorporation of conformationally locked nucleosides, such as O²,2'-cyclouridine derivatives, is a key strategy to achieve this.

Conformational Rigidity : The anhydro linkage between the C2 of the base and the C2' of the sugar in O²,2'-cyclouridine restricts the sugar pucker to a conformation that is often favorable for duplex formation. This pre-organization of the sugar moiety reduces the entropic penalty of binding to a target strand, which can lead to increased thermal stability (melting temperature, Tₘ) of the resulting nucleic acid duplex.

Binding Affinity : By locking the sugar conformation, these modified nucleosides can enhance the binding affinity of an oligonucleotide for its complementary RNA or DNA target. This improved affinity is critical for potent gene silencing, as it allows for effective target engagement at lower concentrations. Modified oligonucleotides containing 2'-O-alkyl substituents, a class of modifications for which cyclouridines are precursors, have been shown to form significantly more stable duplexes with RNA targets compared to unmodified DNA-RNA heteroduplexes. google.com

Nuclease Resistance : The structural modification in O²,2'-cyclouridine derivatives can also confer resistance to degradation by cellular nucleases, a major hurdle for in vivo applications of oligonucleotides. This increased stability prolongs the half-life of the antisense agent, enhancing its duration of action.

Table 1: Impact of Nucleoside Modification on Duplex Stability

| Oligonucleotide Type | Target | Tₘ (°C) of Duplex | Key Finding |

|---|---|---|---|

| Unmodified DNA Antisense | RNA | Low | Susceptible to nuclease degradation, lower binding affinity. |

| 2'-O-Methyl Modified RNA Antisense | RNA | High | Enhanced binding affinity and nuclease resistance. google.com |

This table is illustrative, based on general principles of oligonucleotide modification. Specific Tₘ values depend on sequence, length, and modification density.

In vitro models are essential for evaluating the efficacy and mechanism of action of novel antisense agents. Oligonucleotides incorporating O²,2'-cyclouridine-derived monomers are used in cell culture systems to achieve controlled, sequence-specific downregulation of target genes.

The process involves synthesizing an antisense oligonucleotide with the modified nucleosides and introducing it into cultured cells. The oligonucleotide then binds to its target mRNA, leading to the inhibition of protein translation through mechanisms such as RNase H-mediated degradation of the mRNA or steric hindrance of the ribosomal machinery. The effectiveness of gene silencing is typically quantified by measuring the reduction in mRNA levels (e.g., via RT-qPCR) or protein levels (e.g., via Western blotting). mdpi.com These studies allow researchers to probe gene function and validate potential therapeutic targets in a controlled environment. The enhanced stability and binding affinity conferred by the cyclouridine-derived modifications can lead to more potent and longer-lasting gene silencing effects in these in vitro assays. mdpi.com

Synthesis of Arabinonucleosides and Arabinonucleotides

3',5'-diacetyl-O²,2'-cyclouridine is a pivotal intermediate in the stereoselective synthesis of arabinonucleosides, which are nucleoside analogues containing arabinose instead of ribose. Arabinonucleosides, such as Ara-C (Cytarabine), are an important class of compounds with significant anticancer and antiviral activities. nih.gov

The synthesis leverages the fixed configuration of the cyclouridine. The O²,2'-anhydro bridge locks the sugar in a specific conformation, exposing the C2' position to nucleophilic attack from the α-face. This directs the incoming nucleophile to the opposite side, resulting in an inversion of configuration at the C2' position and the formation of a nucleoside with an arabino configuration (where the 2'-hydroxyl is trans to the 3'-hydroxyl).

The general synthetic pathway is as follows:

Formation of the Anhydronucleoside : Uridine (B1682114) is treated with a reagent like diphenyl carbonate to form 2,2'-anhydrouridine (B559692) (O²,2'-cyclouridine). ucla.edu The 3' and 5' hydroxyl groups are often protected, for instance with acetyl groups, to yield 3',5'-diacetyl-O²,2'-cyclouridine.

Nucleophilic Ring Opening : The anhydro ring is opened by a nucleophile. Treatment with a base like sodium hydroxide (B78521) will introduce a hydroxyl group, yielding 1-β-D-arabinofuranosyluracil (Ara-U).

Synthesis of Derivatives : A wide variety of arabinonucleosides can be synthesized by using different nucleophiles to open the anhydro ring. For example, using ammonia (B1221849) can lead to the synthesis of arabinocytidine (Ara-C) derivatives. biosynth.com This method provides an efficient and stereoselective route to these biologically important molecules. ucla.edursc.org

Integration into Solid-Phase Oligonucleotide Synthesis Protocols

The incorporation of modified nucleosides into synthetic oligonucleotides is accomplished through solid-phase synthesis, most commonly using the phosphoramidite (B1245037) method. wikipedia.orgdanaher.com A derivative of O²,2'-cyclouridine can be integrated into this automated process to create oligonucleotides with specific modifications.

To be used in solid-phase synthesis, the 3',5'-diacetyl-O²,2'-cyclouridine must first be converted into a phosphoramidite building block. This involves:

Protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is acid-labile and allows for stepwise chain elongation. biotage.com

Phosphitylating the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. atdbio.com

The resulting O²,2'-cyclouridine phosphoramidite monomer can then be used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

Detritylation : Removal of the DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support. sigmaaldrich.com

Coupling : The O²,2'-cyclouridine phosphoramidite is activated and coupled to the free 5'-hydroxyl of the chain. biotage.com

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. sigmaaldrich.com

Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester. biotage.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the acetyl groups on the cyclouridine, if not already removed) are removed to yield the final modified oligonucleotide.

Exploration in Anticancer and Antiviral Research Contexts as a Chemical Probe

While arabinonucleosides derived from cyclouridines have direct therapeutic applications, compounds like 3',5'-diacetyl-O²,2'-cyclouridine and its parent molecule also serve as chemical probes in anticancer and antiviral research. chemimpex.com A chemical probe is a small molecule used to study and manipulate biological systems, such as inhibiting a specific enzyme, to understand its role in disease pathways.

Anticancer Research : 2,2'-Anhydrouridine itself is known to inhibit uridine phosphorylase, an enzyme involved in nucleoside metabolism that is a target for some antitumor drugs. biosynth.com By using this compound or its derivatives as probes, researchers can investigate the downstream effects of inhibiting this enzyme in cancer cell lines, helping to elucidate resistance mechanisms and identify new therapeutic strategies. Furthermore, 3',5'-di-O-acyl derivatives of the related 2,2'-anhydrocytosine have been synthesized and shown to possess high antitumor activity against L1210 leukemia in mice, demonstrating the potential of this class of compounds. nih.gov

Antiviral Research : The development of antiviral agents often relies on nucleoside analogs that can disrupt viral replication. 2,2'-Anhydrouridine and its derivatives serve as crucial building blocks and intermediates in the synthesis of novel nucleoside analogs for antiviral screening. chemimpex.com These compounds can be used as starting materials to generate libraries of modified nucleosides, which are then tested for activity against various viruses. This allows for the exploration of structure-activity relationships, guiding the design of more potent and selective antiviral drugs.

Table 2: Research Applications of O²,2'-Cyclouridine Derivatives as Chemical Probes

| Research Area | Biological Target/Process | Application of Probe | Finding/Outcome |

|---|---|---|---|

| Anticancer | Uridine Phosphorylase | Inhibition of enzyme activity in cancer cell models. biosynth.com | Elucidation of metabolic pathways and potential for combination therapies. |

| Anticancer | Leukemia Cell Lines (L1210) | Evaluation of cytotoxicity of 3',5'-di-O-acyl anhydro-nucleosides. nih.gov | Diesters with long-chain carboxylic acids showed high activity. nih.gov |

Future Directions and Emerging Research Avenues for 3 ,5 Diacetyl O^2^,2 Cyclouridine

Development of Novel Synthetic Routes to Complex Analogs

The future synthesis of complex analogs of 3',5'-diacetyl-O²,2-cyclouridine would likely focus on achieving greater structural diversity and functional complexity. Current synthetic strategies for modified nucleosides often serve as a starting point for creating libraries of related compounds. Future work could involve:

Stereoselective Glycosylation: Developing more efficient and stereoselective methods to couple the cyclouridine core with various modified ribose sugars. This would allow for the introduction of different functionalities at the 2' and 3' positions, moving beyond the existing acetyl groups.

Late-Stage Functionalization: Creating synthetic pathways that allow for the modification of the 3',5'-diacetyl-O²,2-cyclouridine scaffold at a late stage. This would enable the rapid generation of a diverse set of analogs from a common intermediate, which is a highly desirable strategy in medicinal chemistry and chemical biology.

Combinatorial Synthesis: Employing combinatorial chemistry approaches to generate large libraries of 3',5'-diacetyl-O²,2-cyclouridine analogs with variations in the acyl groups at the 3' and 5' positions, as well as modifications on the uracil (B121893) base.

Exploration of Unconventional Reactivity Profiles

The inherent structure of 3',5'-diacetyl-O²,2-cyclouridine, with its constrained cyclouridine ring and acetyl protecting groups, suggests a unique reactivity profile that is yet to be explored. Future research could focus on:

Ring-Opening Reactions: Investigating the selective opening of the O²,2'-anhydronucleoside bridge under various conditions to yield novel 2'-substituted arabinouridine derivatives. The nature of the products would be highly dependent on the nucleophiles and catalysts used.

Reactivity of Acetyl Groups: While typically serving as protecting groups, the acetyl moieties could potentially participate in or direct reactions under specific enzymatic or chemical conditions. Exploring their unconventional reactivity could lead to new bioconjugation strategies.

Photochemical Reactivity: Studying the photochemical behavior of 3',5'-diacetyl-O²,2-cyclouridine to see if it can be used in photo-crosslinking studies with proteins or nucleic acids, or as a caged compound that releases a bioactive molecule upon irradiation.

Advanced Applications in Bioorthogonal Chemistry and Chemical Genetics

Bioorthogonal chemistry and chemical genetics are powerful tools for studying biological processes in their native environment. For 3',5'-diacetyl-O²,2-cyclouridine to be applied in these fields, it would need to be further functionalized. Future directions could include:

Installation of Bioorthogonal Handles: Synthesizing analogs of 3',5'-diacetyl-O²,2-cyclouridine that incorporate bioorthogonal functional groups such as azides, alkynes, or strained alkenes. nih.govnih.gov These "clickable" versions could then be used to label RNA or DNA in living cells for imaging or pulldown experiments. nih.gov

Development as a Chemical Genetic Probe: If 3',5'-diacetyl-O²,2-cyclouridine or its analogs are found to interact with a specific protein, they could be developed into chemical genetic probes. This would involve structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Integration with High-Throughput Screening for Material Science Applications of Modified Nucleic Acids

Modified nucleic acids are being increasingly explored for their potential in material science, for example, in the construction of DNA-based nanomaterials and aptamer-based sensors. High-throughput screening (HTS) is a crucial technology for discovering new materials with desired properties. aip.org The integration of 3',5'-diacetyl-O²,2-cyclouridine into such workflows would require:

Synthesis of Phosphoramidite (B1245037) Derivatives: To incorporate 3',5'-diacetyl-O²,2-cyclouridine into oligonucleotides for material science applications, a phosphoramidite version of the molecule would need to be synthesized. This would allow for its inclusion in standard automated DNA/RNA synthesis.

Screening of Modified Oligonucleotides: Once incorporated into nucleic acid strands, high-throughput screening methods could be used to assess the impact of this modification on the material properties of the resulting oligonucleotides, such as their thermal stability, nuclease resistance, and ability to self-assemble into higher-order structures. limes-institut-bonn.deoup.com

Synergistic Approaches combining Chemical Synthesis and Enzymology for Novel Biocatalytic Pathways

The interface of chemical synthesis and enzymology offers powerful strategies for the production of complex molecules. researchgate.netnih.gov For 3',5'-diacetyl-O²,2-cyclouridine, this could involve:

Enzymatic Deacetylation: Identifying or engineering enzymes that can selectively remove the acetyl groups at the 3' and 5' positions. This would provide a mild and specific method for deprotection, which is often a challenging step in nucleoside chemistry.

Enzymatic Phosphorylation: Exploring the use of nucleoside kinases to phosphorylate the 5'-hydroxyl group of a mono-deacetylated derivative of 3',5'-diacetyl-O²,2-cyclouridine. frontiersin.org This would be a key step in the synthesis of the corresponding triphosphate, which could then be used as a substrate for polymerases in the enzymatic synthesis of modified RNA. frontiersin.org

Whole-Cell Biocatalysis: Developing engineered microorganisms that can produce analogs of 3',5'-diacetyl-O²,2-cyclouridine through novel biosynthetic pathways. This would represent a green and potentially cost-effective alternative to purely chemical synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',5'-diacetyl-O²,2-cyclouridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves selective acetylation of uridine derivatives under anhydrous conditions. To optimize yield and purity, employ fractional factorial design experiments to test variables (e.g., temperature, solvent polarity, catalyst concentration). Monitor reactions via TLC/HPLC and characterize intermediates using H/C NMR . For reproducibility, document stoichiometric ratios and purification steps (e.g., recrystallization solvents) in detail .

Q. How can researchers confirm the structural identity and purity of 3',5'-diacetyl-O²,2-cyclouridine post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H chemical shifts (e.g., acetyl protons at δ 2.0–2.2 ppm) and C signals (carbonyl carbons ~170–175 ppm) with literature data .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion [M+H] and fragmentation patterns.

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm .

Q. What stability challenges arise when handling 3',5'-diacetyl-O²,2-cyclouridine, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under inert gas (argon) at –20°C. For kinetic stability studies, use accelerated degradation experiments (e.g., pH 2–9 buffers, 40–60°C) and monitor decomposition via UV-Vis spectroscopy. Report half-life () under varying conditions .

Advanced Research Questions

Q. How does the acetylated cyclouridine derivative interact with RNA-modifying enzymes, and what experimental frameworks validate these interactions?

- Methodological Answer : Design enzyme inhibition assays (e.g., with pseudouridine synthase):

- Kinetic Analysis : Measure (inhibition constant) using steady-state kinetics (Lineweaver-Burk plots).

- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding conformations.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions in reported spectral data for 3',5'-diacetyl-O²,2-cyclouridine across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurity interference.

- Comparative Analysis : Replicate experiments using identical conditions (solvent, temperature) as conflicting studies.

- Multivariate Statistics : Apply PCA (Principal Component Analysis) to NMR datasets to identify outlier spectra .

- Collaborative Verification : Share raw data (e.g., via repositories like Zenodo) for peer validation .

Q. How can the compound’s bioactivity be evaluated in cellular models while minimizing off-target effects?

- Methodological Answer :

- Dose-Response Curves : Test cytotoxicity (MTT assay) and selectivity (e.g., IC in cancer vs. normal cell lines).

- Target Engagement : Use siRNA knockdowns or CRISPR-Cas9 to confirm mechanism-specific effects.

- Metabolomic Profiling : Apply LC-MS/MS to track intracellular metabolite changes post-treatment .

Q. What computational approaches predict the pharmacokinetic properties of 3',5'-diacetyl-O²,2-cyclouridine?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate solubility, logP, and CYP450 interactions.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess membrane permeability.

- QSAR Modeling : Train models on analogs to correlate structural features with bioavailability .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw spectral data (e.g., NMR shifts, HRMS m/z) and statistical parameters (SD, p-values) .

- Figures : Use scatterplots for dose-response curves and heatmaps for metabolomic data .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.